Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
CAS No.: 869296-21-9
Cat. No.: VC0042691
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869296-21-9 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 |
| IUPAC Name | ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14) |
| Standard InChI Key | CILMXDLNTUCWNJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1 |
Introduction
Chemical Structure and Properties
Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate consists of a fused heterocyclic system with a pyridine ring joined to a pyrimidine ring, featuring an ethyl carboxylate group at position 2 and an oxo group at position 4. This structural arrangement creates a planar molecule with multiple sites for hydrogen bonding and molecular interactions . The compound exists in a dihydro form, which contributes to its stability and reactivity characteristics in various chemical environments.
The key physicochemical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 869296-21-9 |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate |
| SMILES | CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1 |
| InChI | InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14) |
| InChIKey | CILMXDLNTUCWNJ-UHFFFAOYSA-N |
The compound's three-dimensional structure reveals a nearly planar conformation, with the ethyl carboxylate group extending slightly out of the plane of the fused ring system. This planarity enhances the compound's ability to interact with biological targets through π-π stacking and other non-covalent interactions . The presence of nitrogen atoms in the ring system provides sites for hydrogen bond formation, while the ethyl carboxylate group offers possibilities for further derivatization.
Synthesis Methods
Several synthetic routes have been developed to access Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate, with methods varying in efficiency, yield, and starting materials. The most common synthetic approach involves cyclization reactions starting from appropriately substituted pyridine derivatives.
One established method involves the reaction of pyridine precursors with ethyl cyanoformate or similar reagents, followed by cyclization to form the pyrimidine ring. This approach typically requires controlled reaction conditions including appropriate temperature, solvent selection, and catalyst presence to achieve optimal yields.
Another synthetic pathway involves the transformation of related compounds through sequential steps:
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Formation of an appropriate pyridine intermediate bearing reactive functional groups
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Introduction of the ethyl carboxylate moiety
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Cyclization to construct the pyrimidine ring
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Final adjustments to obtain the target 4-oxo-1,4-dihydro structure
The synthesis is often performed under anhydrous conditions to prevent unwanted side reactions, and purification typically involves recrystallization or column chromatography to obtain the pure compound. Recent advances in synthetic methodologies have explored more efficient and environmentally friendly approaches, including microwave-assisted synthesis and greener solvent systems.
Structural Characterization
Structural elucidation of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate has been accomplished through various spectroscopic techniques. X-ray crystallography studies reveal that the molecule adopts a nearly planar conformation in the solid state, with slight deviations observed for the ethyl carboxylate group . The crystal packing is typically characterized by intermolecular hydrogen bonding networks involving the NH group and carbonyl oxygen atoms.
Spectroscopic data providing structural confirmation includes:
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NMR spectroscopy (¹H and ¹³C) displaying characteristic signals for the aromatic protons of the pyridine ring, the ethyl group protons, and the NH proton
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IR spectroscopy showing distinctive absorption bands for the carbonyl groups (both the ester and the oxo group), as well as NH stretching vibrations
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Mass spectrometry confirming the molecular weight and fragmentation pattern typical for this class of compounds
The compound's structure facilitates hydrogen bonding interactions, with the NH group acting as a hydrogen bond donor and the carbonyl oxygen atoms as acceptors. These hydrogen bonding capabilities contribute significantly to the compound's physical properties and its potential for biological interactions.
Biological Activities and Applications
Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate belongs to a class of compounds with diverse biological activities. The pyrido[3,4-d]pyrimidine scaffold has garnered significant interest in medicinal chemistry due to its association with various pharmacological properties.
Enzyme Inhibition Properties
The compound and its close analogs have shown potential as enzyme inhibitors. The related compound 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid has been utilized in the synthesis of metalloprotease inhibitors, particularly MMP-13 inhibitors, which play crucial roles in treating conditions such as arthritis. The structural features of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate suggest similar potential for enzyme inhibition.
Antimicrobial Activities
Pyrimidine derivatives, including those with fused ring systems like pyrido[3,4-d]pyrimidines, are known for their antimicrobial properties. These compounds can exhibit activity against various bacterial and fungal pathogens. The presence of the ethyl carboxylate group in Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate may contribute to its potential antimicrobial efficacy through enhanced membrane penetration or specific target interactions.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate and related compounds provides insights into designing more effective derivatives. Several structural features contribute to the biological activities of this compound:
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The fused pyrido[3,4-d]pyrimidine ring system provides a rigid scaffold that can interact with biological targets through π-π stacking and other non-covalent interactions
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The 4-oxo group serves as a hydrogen bond acceptor and contributes to the compound's ability to interact with proteins
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The NH group functions as a hydrogen bond donor, enabling additional interactions with target proteins
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The ethyl carboxylate moiety offers a site for metabolism or further derivatization to optimize pharmacokinetic properties
Modifications at various positions of the basic structure can significantly impact biological activities. For instance:
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Substitutions at the pyridine ring can affect electronic properties and binding affinity
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Alterations of the ethyl group to other alkyl or functionalized groups can modify lipophilicity and metabolic stability
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Introduction of additional functional groups can create new binding interactions with target proteins
Comparison with Related Compounds
To better understand the unique properties of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison of key features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
|---|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | C₁₀H₉N₃O₃ | 219.20 | Base compound | Planar structure with potential enzyme inhibition properties |
| 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid | C₈H₅N₃O₃ | 191.15 | Lacks ethyl group | Used in metalloprotease inhibitor synthesis, higher water solubility |
| Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate | C₁₀H₉N₃O₃ | 219.20 | Pyridazine instead of pyrimidine ring | Different electronic distribution, altered binding properties |
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Benzene ring fused to pyridine, no pyrimidine | Higher lipophilicity, potential antibiotic properties |
The comparison reveals that while these compounds share certain structural elements, the specific arrangement of atoms and functional groups confers unique properties to each. Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate combines features that make it particularly interesting for medicinal chemistry applications, including a balanced profile of hydrogen bond donors and acceptors, moderate molecular weight, and potential for further derivatization .
Future Research Directions
The exploration of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate and its derivatives presents several promising avenues for future research:
Targeted Synthesis of Derivatives
Development of novel synthetic methods to access a wider range of derivatives could enable the creation of compound libraries with optimized properties. Potential modifications include:
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Substitution at different positions of the ring system
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Replacement of the ethyl group with other functionalities
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Introduction of additional functional groups to enhance specificity for biological targets
Expanded Biological Evaluation
Comprehensive screening of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate and its derivatives against various biological targets could reveal unexpected therapeutic applications. Areas of particular interest include:
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Specific enzyme inhibition profiles
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Activity against resistant microbial strains
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Efficacy in models of inflammatory diseases
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Potential as anticancer agents through novel mechanisms
Structure-Based Drug Design
Utilizing computational approaches and structural biology could enhance the rational design of optimized derivatives:
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Molecular docking studies to predict binding to specific targets
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Molecular dynamics simulations to understand conformational flexibility
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Quantitative structure-activity relationship (QSAR) studies to identify key structural features for activity
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